molecular formula C22H19NO2 B11555322 1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone

1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone

Cat. No.: B11555322
M. Wt: 329.4 g/mol
InChI Key: ABOZFKFLZRTOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone is an organic compound characterized by its complex structure, which includes a benzyloxy group and a phenylmethylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone
  • 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Comparison: Compared to similar compounds, 1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone is unique due to its specific structural features, such as the position of the benzyloxy group and the nature of the imine linkage

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C22H19NO2/c1-17(24)20-9-11-21(12-10-20)23-15-18-7-13-22(14-8-18)25-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3

InChI Key

ABOZFKFLZRTOEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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